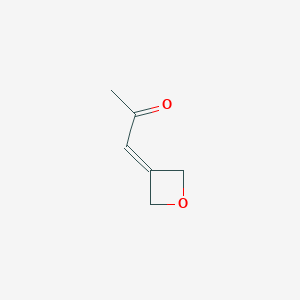

1-(Oxetan-3-ylidene)propan-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(oxetan-3-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)2-6-3-8-4-6/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRPBABRNMYQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 1-(Oxetan-3-ylidene)propan-2-one

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Oxetan-3-ylidene)propan-2-one

A Note to the Researcher

This document provides a comprehensive, forward-looking guide for the synthesis and characterization of the novel compound, this compound. As a Senior Application Scientist, the methodologies presented herein are grounded in established, robust chemical transformations. While a direct literature precedent for this specific molecule is not yet established, the proposed synthetic strategy represents a logical and scientifically sound approach, leveraging well-documented reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space incorporating the valuable oxetane motif.

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after structural motif in modern drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, and three-dimensionality—offers medicinal chemists a powerful tool to modulate the physicochemical characteristics of drug candidates.[1][3] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity, while also influencing molecular conformation.[4][5]

Historically, the gem-dimethyl and carbonyl groups have been common fixtures in drug scaffolds. However, the oxetane moiety is now increasingly utilized as a bioisosteric replacement for these groups, often with superior outcomes.[6][7] For instance, substituting a gem-dimethyl group with an oxetane can mitigate the undesirable increase in lipophilicity.[2] Furthermore, the oxetane ring can serve as a metabolically robust surrogate for a chemically labile carbonyl group.[3] The growing number of oxetane-containing compounds entering clinical trials, and the recent FDA approval of rilzabrutinib, underscore the therapeutic potential of this versatile heterocycle.[1]

This guide focuses on the , a novel compound that combines the desirable properties of the oxetane ring with an α,β-unsaturated ketone functionality—a common pharmacophore. The proposed synthetic route involves a two-stage process: the efficient synthesis of the key intermediate, oxetan-3-one, followed by a stereoselective olefination to yield the target molecule.

Part 1: Synthesis of the Key Intermediate: Oxetan-3-one

The synthesis of oxetan-3-one has historically been challenging, often requiring multiple steps and hazardous reagents with low overall yields.[8][9] However, recent advancements in catalysis have provided more practical and efficient routes. The gold-catalyzed one-step synthesis from readily available propargylic alcohols, developed by Zhang and coworkers, represents a significant improvement over traditional methods.[10][11] This approach avoids the use of hazardous diazo ketones and proceeds in good yields without the stringent exclusion of moisture or air.[8][9]

Reaction Mechanism: Gold-Catalyzed Cyclization of Propargyl Alcohol

The reaction is proposed to proceed through the formation of a reactive α-oxo gold carbene intermediate. The gold catalyst activates the alkyne of the propargyl alcohol, which then undergoes intermolecular oxidation. The resulting carbene is then trapped intramolecularly by the hydroxyl group to form the strained four-membered oxetane ring.[8][10]

Caption: Gold-catalyzed synthesis of oxetan-3-one.

Experimental Protocol: Synthesis of Oxetan-3-one

This protocol is adapted from the work of Ye, He, and Zhang.[8]

Materials:

-

Propargyl alcohol

-

(2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate [(2-Biphenyl)Cy₂PAuNTf₂]

-

Bis(trifluoromethane)sulfonimide (HNTf₂)

-

3-Methoxycarbonyl-5-bromopyridine N-oxide (oxidant)

-

1,2-Dichloroethane (DCE)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-Biphenyl)Cy₂PAuNTf₂ (5 mol %) and HNTf₂ (5 mol %).

-

Add 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.1 M.

-

Add propargyl alcohol (1.0 equivalent) to the flask.

-

Add the oxidant, 3-methoxycarbonyl-5-bromopyridine N-oxide (1.2 equivalents).

-

Stir the reaction mixture at 40 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure oxetan-3-one.

Part 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[12][13] It is particularly effective for the formation of α,β-unsaturated ketones and generally favors the formation of the thermodynamically more stable (E)-isomer.[12][14] The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[12][15]

In this proposed synthesis, oxetan-3-one will be reacted with the ylide generated from diethyl (2-oxopropyl)phosphonate to yield the target compound, this compound.

Reaction Mechanism: Horner-Wadsworth-Emmons Olefination

The reaction is initiated by the deprotonation of the α-carbon of the β-keto phosphonate by a base, forming a stabilized phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of oxetan-3-one. The resulting intermediate cyclizes to form an oxaphosphetane, which then eliminates a dialkyl phosphate salt to give the desired α,β-unsaturated ketone.[15][16]

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

-

Oxetan-3-one

-

Diethyl (2-oxopropyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Add anhydrous THF to the flask, followed by sodium hydride (1.1 equivalents), washing the dispersion with hexanes to remove the mineral oil.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl (2-oxopropyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Part 3: Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃) adjacent to the carbonyl group. - A singlet or narrow multiplet for the vinylic proton. - Two distinct multiplets for the methylene protons (CH₂) of the oxetane ring, likely appearing as triplets or more complex patterns due to coupling. |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) in the propanone moiety. - Signals for the sp² carbons of the double bond. - Signals for the methylene carbons (CH₂) of the oxetane ring. - A signal for the methyl carbon (CH₃). |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the α,β-unsaturated ketone. - A medium absorption band for the C=C stretch. - Characteristic C-O stretching bands for the ether linkage in the oxetane ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (C₆H₈O₂, MW: 112.13 g/mol ). |

Experimental Workflow

Caption: Overall experimental workflow.

Conclusion and Future Outlook

This guide provides a robust and scientifically grounded pathway for the . The strategic incorporation of the oxetane moiety is a testament to its growing importance in medicinal chemistry.[4][5] By leveraging a modern, efficient synthesis for the key oxetan-3-one intermediate and a reliable olefination strategy, researchers are well-equipped to access this novel compound. The α,β-unsaturated ketone functionality introduces a reactive handle for further chemical modifications, such as conjugate additions, opening up a wide array of possibilities for the development of new chemical probes and potential therapeutic agents. The continued exploration of oxetane-containing chemical space is a promising avenue for the discovery of next-generation pharmaceuticals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Oxetanes - Enamine [enamine.net]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]

- 11. Oxetan-3-one synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. grokipedia.com [grokipedia.com]

- 14. researchgate.net [researchgate.net]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

A Predictive and Methodological Guide to the Spectroscopic Characterization of 1-(Oxetan-3-ylidene)propan-2-one

Abstract

This technical guide addresses the spectroscopic characterization of the novel compound 1-(Oxetan-3-ylidene)propan-2-one. In the absence of published experimental data, this document provides a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Grounded in foundational spectroscopic principles and analysis of analogous structures, this guide serves as a robust methodological framework for researchers. It details not only the predicted spectral features but also the complete, step-by-step experimental protocols required to acquire and validate this data, including a full suite of 2D NMR experiments for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Structural Challenge

This compound is a unique molecule featuring a strained four-membered oxetane ring in conjugation with an α,β-unsaturated ketone system. This combination of functionalities—a strained ether and a Michael acceptor—makes it a compound of interest in medicinal chemistry and materials science. The oxetane moiety can serve as a polar surrogate for traditionally used groups like gem-dimethyl or carbonyls, potentially improving physicochemical properties such as solubility.[1] However, its novelty means that a standard reference dataset for its spectroscopic properties is not available.

This guide bridges that gap by providing a detailed predictive analysis coupled with a rigorous experimental plan. The causality behind experimental choices is explained, ensuring that the described protocols form a self-validating system for structural confirmation.

Predicted Spectroscopic Data

The structure and numbering scheme for this compound is shown below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[2][3] A complete assignment requires a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments.[4][5]

2.1.1. Predicted ¹H NMR (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1' | ~2.2 - 2.4 | s | - | Singlet for the methyl group adjacent to a carbonyl. |

| H1 | ~6.0 - 6.5 | t | ~2-3 | Olefinic proton deshielded by the conjugated carbonyl. Shows coupling to the two H4 protons. |

| H4 | ~4.8 - 5.2 | dd | J(H4,H6) ≈ 2-3, J(H4,H1) ≈ 2-3 | Methylene protons on the oxetane ring, alpha to the double bond. Deshielded by both the double bond and the ring oxygen. Coupled to H1 and H6. |

| H6 | ~4.6 - 5.0 | t | J(H6,H4) ≈ 2-3 | Methylene protons on the oxetane ring, adjacent to the oxygen. Coupled to H4. |

2.1.2. Predicted ¹³C NMR & DEPT (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Rationale |

| C1' | ~25 - 30 | CH₃ (positive) | Standard chemical shift for a methyl ketone. |

| C1 | ~120 - 125 | CH (positive) | Olefinic carbon (β) of an α,β-unsaturated ketone. |

| C2 | ~195 - 200 | C (absent) | Carbonyl carbon of a ketone. |

| C3 | ~160 - 165 | C (absent) | Olefinic carbon (α) attached to the oxetane ring. Deshielded due to conjugation and attachment to the ring. |

| C4 | ~70 - 75 | CH₂ (negative) | Methylene carbon of the oxetane ring, deshielded by the double bond and oxygen. |

| C6 | ~65 - 70 | CH₂ (negative) | Methylene carbon of the oxetane ring, deshielded by the adjacent oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.

| Predicted Frequency (cm⁻¹) | Vibration Type | Rationale |

| ~3050 - 3100 | C-H stretch (sp²) | Corresponds to the vinylic C-H bond (C1-H). |

| ~2850 - 3000 | C-H stretch (sp³) | Corresponds to the methyl and methylene C-H bonds. |

| ~1680 - 1700 | C=O stretch | Conjugated ketone carbonyl stretch. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond. |

| ~1620 - 1640 | C=C stretch | Stretch of the conjugated carbon-carbon double bond. |

| ~1100 - 1250 | C-O-C stretch | Asymmetric stretch of the ether linkage within the strained oxetane ring. This is a characteristic region for cyclic ethers.[6] |

| ~950 - 1000 | Oxetane ring | Characteristic ring puckering/breathing vibrations of the oxetane ring.[7] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula. The fragmentation pattern in techniques like electron ionization (EI) or collision-induced dissociation (CID) provides structural information.[8][9][10]

-

Molecular Ion (M⁺•): The exact mass of C₆H₈O₂ is 112.0524. HRMS should confirm this value.

-

Key Fragmentation Pathways: α,β-unsaturated ketones exhibit characteristic fragmentation patterns.[8][10][11]

-

Loss of methyl radical (•CH₃): [M - 15]⁺, leading to an acylium ion at m/z 97.

-

Loss of acetyl radical (•COCH₃): [M - 43]⁺, leading to a fragment at m/z 69.

-

McLafferty Rearrangement: Not possible in this structure.

-

Ring Opening/Cleavage of Oxetane: Fragmentation of the four-membered ring can lead to various smaller fragments, such as the loss of ethene (C₂H₄) or formaldehyde (CH₂O).

-

Experimental Protocols & Workflows

To obtain high-quality, unambiguous data, the following detailed protocols should be implemented.

Sample Preparation

-

NMR: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

IR: For neat analysis, apply a thin film of the liquid sample between two NaCl or KBr plates. For solution analysis, prepare a ~5% w/v solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.

-

MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile for ESI-HRMS analysis.

NMR Acquisition Workflow

The following workflow is designed for complete structural assignment on a modern NMR spectrometer (e.g., 300-500 MHz).[12]

Caption: Workflow for complete NMR-based structural elucidation.

2D NMR Analysis: A Deeper Dive

2D NMR is essential for connecting the atoms and confirming the proposed structure.[3][4][13]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings.

-

Expected Correlation: A cross-peak between the olefinic proton H1 and the oxetane protons H4 will be critical for confirming their proximity. Another key correlation will be between H4 and H6 .

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.

-

Expected Correlations: H1' to C1', H1 to C1, H4 to C4, and H6 to C6. This is the primary method for assigning the carbon signals.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons.

Caption: Key predicted HMBC correlations for structural confirmation.

Crucial HMBC Correlations for Structural Validation:

-

H1' (methyl protons) → C2 (carbonyl): Confirms the methyl ketone fragment.

-

H1 (olefinic proton) → C2 (carbonyl) and C3 (olefinic carbon): Establishes the α,β-unsaturated system.

-

H4 (oxetane protons) → C3 (olefinic carbon) and C6 (oxetane carbon): This is the key correlation that links the oxetane ring to the exocyclic double bond.

Conclusion

This guide provides a predictive yet comprehensive framework for the full spectroscopic characterization of this compound. By following the detailed experimental protocols and leveraging the power of 2D NMR, researchers can confidently acquire and interpret the necessary data to unambiguously confirm the structure of this novel compound. The insights provided herein are not only specific to the target molecule but also serve as a general methodological template for the structural elucidation of new chemical entities where reference data is unavailable.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. anuchem.weebly.com [anuchem.weebly.com]

- 4. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

chemical properties and reactivity of 1-(Oxetan-3-ylidene)propan-2-one

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Oxetan-3-ylidene)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional synthetic building block that merges the desirable physicochemical properties of the oxetane ring with the versatile reactivity of an α,β-unsaturated ketone. The strained four-membered ether offers a polar, metabolically robust, and three-dimensional scaffold, while the conjugated enone system provides a reactive handle for a variety of chemical transformations. This guide offers a comprehensive analysis of the synthesis, structural characteristics, and predicted reactivity of this compound. We will explore its dual-functional nature, detailing the distinct yet interconnected reaction pathways involving the Michael acceptor and the electrophilic oxetane ring. This document serves as a technical resource for chemists leveraging this unique scaffold in medicinal chemistry, covalent inhibitor design, and complex molecule synthesis.

Introduction: A Scaffold of Duality

The pursuit of novel molecular architectures with enhanced drug-like properties has led to a surge of interest in strained heterocyclic systems. Among these, the oxetane ring has emerged as a particularly valuable motif in modern medicinal chemistry.[1][2] When incorporated into a lead compound, an oxetane can significantly improve aqueous solubility, metabolic stability, and conformational rigidity, often serving as a superior isostere for gem-dimethyl or carbonyl groups.[2][3][4]

This compound capitalizes on these benefits by functionalizing the oxetane core with an α,β-unsaturated ketone (enone). This conjugation creates a molecule with two distinct reactive centers:

-

The Oxetane Ring: A strained ether susceptible to ring-opening reactions, providing a pathway to 1,3-disubstituted scaffolds.[5][6]

-

The Enone System: A classic Michael acceptor, poised for conjugate addition with a wide range of nucleophiles.[7][8]

This guide provides a senior scientist's perspective on the synthesis, characterization, and predictable reactivity of this molecule, offering insights into its potential as a versatile intermediate in drug discovery and synthetic chemistry.

Molecular Structure and Physicochemical Properties

The unique chemical behavior of this compound is a direct consequence of its structure, which features a puckered four-membered ring fused via an exocyclic double bond to a propan-2-one moiety.[3][6] The ring strain inherent to the oxetane (approximately 25.5 kcal/mol) and the electron-withdrawing nature of the conjugated carbonyl group are the primary drivers of its reactivity.[9][10]

Table 1: Physicochemical Properties of this compound and a Saturated Analogue

| Property | This compound (Predicted) | 1-(Oxetan-3-yl)propan-2-one (Saturated Analogue)[11] | Justification for Prediction |

| Molecular Formula | C₆H₈O₂ | C₆H₁₀O₂ | Loss of two hydrogen atoms to form the double bond. |

| Molecular Weight | 112.13 g/mol | 114.14 g/mol | Consistent with the molecular formula. |

| XLogP3 | ~ -0.1 | -0.2 | The introduction of a C=C bond slightly increases lipophilicity compared to the saturated analogue. |

| H-Bond Donor Count | 0 | 0 | No hydrogen atoms are attached to electronegative atoms. |

| H-Bond Acceptor Count | 2 | 2 | The ether oxygen and the carbonyl oxygen. |

| Topological Polar Surface Area | ~ 26.3 Ų | 26.3 Ų | The polar functional groups (ether, ketone) remain the same. |

Synthesis: Forging the Oxetane Enone

The construction of this compound is most efficiently achieved through the olefination of commercially available oxetan-3-one.[12] This transformation hinges on the reaction of the ketone with a phosphorus-stabilized carbanion. The choice of reagent dictates the efficiency and side-product profile of the reaction.

Methodology 1: The Wittig Reaction

The Wittig reaction is a classical and reliable method for converting ketones into alkenes.[13][14] The synthesis of the title compound has been documented using acetylmethylenetriphenylphosphorane, a stabilized phosphorus ylide.[4]

-

Causality: Stabilized ylides (those with an adjacent electron-withdrawing group, like a ketone) are less reactive than unstabilized ylides.[15] This moderated reactivity makes them ideal for reacting with ketones like oxetan-3-one without significant side reactions. The major driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[16]

Methodology 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that often provides superior yields and easier purification.[17][18] It employs a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide.[18]

-

Causality: The key advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble and easily removed by aqueous extraction.[19] This simplifies purification significantly compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. The HWE reaction is also highly effective for creating α,β-unsaturated carbonyl compounds and generally favors the formation of the thermodynamically more stable (E)-alkene.[17][19]

Figure 1: Key synthetic routes to this compound.

Experimental Protocol: Wittig Olefination of Oxetan-3-one

This protocol is adapted from the literature procedure described by Carreira, et al.[4]

-

Reagent Preparation: To a solution of oxetan-3-one (1.0 equiv) in dry dichloromethane (CH₂Cl₂), add acetylmethylenetriphenylphosphorane (1.3 equiv) at room temperature under a nitrogen atmosphere.

-

Reaction: Stir the solution overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent such as pentane/diethyl ether) to yield the pure product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -CH₂-O- (Oxetane) | δ 4.8 - 5.1 ppm | Protons on carbons adjacent to the ether oxygen are deshielded. |

| =CH- (Vinylic) | δ 6.0 - 6.3 ppm | The vinylic proton is deshielded by the conjugated carbonyl group. | |

| -CH₃ (Acetyl) | δ 2.2 - 2.4 ppm | Standard chemical shift for a methyl ketone. | |

| ¹³C NMR | C=O (Ketone) | δ 195 - 200 ppm | Typical range for a conjugated ketone carbonyl carbon. |

| C= (α-carbon) | δ 125 - 130 ppm | Vinylic carbon alpha to the carbonyl. | |

| =C (β-carbon) | δ 155 - 160 ppm | Vinylic carbon beta to the carbonyl, attached to the oxetane. | |

| -CH₂-O- (Oxetane) | δ 75 - 80 ppm | Carbons adjacent to the ether oxygen. | |

| IR | C=O Stretch | 1670 - 1690 cm⁻¹ | Conjugation lowers the stretching frequency from a typical ketone (~1715 cm⁻¹). |

| C=C Stretch | 1610 - 1640 cm⁻¹ | Characteristic absorption for a conjugated alkene. | |

| C-O-C Stretch | 1050 - 1150 cm⁻¹ | Strong, characteristic absorption for an ether linkage. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 112.0470 | Corresponding to the exact mass of C₆H₈O₂. |

Chemical Reactivity: A Dual-Functional Analysis

The reactivity of this molecule is best understood by considering its two primary functional domains separately, while acknowledging that reactions at one site may influence the other.

Reactivity of the α,β-Unsaturated Ketone System

The conjugated system is electron-deficient due to the powerful electron-withdrawing effect of the carbonyl group. This polarization renders both the carbonyl carbon (C2) and the β-carbon (C4) electrophilic.[8][20]

Figure 2: Major reaction pathways of the enone system.

-

1,4-Conjugate Addition (Michael Addition): This is the predominant reaction pathway for a wide array of "soft" or weakly basic nucleophiles.[20] The nucleophile attacks the electrophilic β-carbon, generating an enolate intermediate which is subsequently protonated.[21] This reaction is thermodynamically controlled and highly valuable for C-C, C-N, C-S, and C-O bond formation.

-

1,2-Direct Addition: "Hard," highly reactive nucleophiles, such as organolithium and Grignard reagents, may favor direct attack at the more electrophilic carbonyl carbon.[22] This kinetically controlled pathway leads to the formation of a tertiary allylic alcohol. The balance between 1,2- and 1,4-addition can often be tuned by changing the nucleophile, solvent, and temperature.

-

Reduction: The enone system can be selectively reduced. Catalytic hydrogenation (e.g., H₂ over Pd/C) will typically reduce the C=C bond first, yielding the corresponding saturated ketone, 1-(oxetan-3-yl)propan-2-one.[8] Reagents like sodium borohydride (NaBH₄) may reduce the ketone to a secondary alcohol, though competing 1,4-reduction can occur.

Reactivity of the Oxetane Ring

The inherent strain of the four-membered ring makes it susceptible to cleavage under electrophilic activation.[5][6]

Figure 3: Predominant reactivity of the strained oxetane ring.

-

Acid-Catalyzed Ring Opening: This is the most common and synthetically useful reaction of the oxetane moiety. In the presence of a Brønsted or Lewis acid, the ether oxygen is protonated or coordinated, making the ring significantly more electrophilic. A subsequent nucleophilic attack (e.g., by water, alcohols, or halides) at one of the ring carbons leads to irreversible ring opening, typically yielding a 1,3-difunctionalized product.[5] The regioselectivity of the attack will depend on the substitution pattern and electronic effects.

Potential Applications in Drug Discovery and Synthesis

The dual functionality of this compound makes it a highly attractive platform for chemical biology and medicinal chemistry.

-

Scaffold for Drug Discovery: The oxetane core provides a desirable three-dimensional exit vector and favorable physicochemical properties.[1][2] The enone can be used to append various pharmacophores via conjugate addition, allowing for rapid library synthesis in lead optimization campaigns.

-

Covalent Inhibitor Design: As a Michael acceptor, the enone moiety is an electrophilic "warhead" that can form a covalent bond with nucleophilic residues (such as cysteine) in a protein's active site. This is a powerful strategy for achieving potent and durable target inhibition.

-

Versatile Synthetic Intermediate: The molecule can undergo sequential or tandem reactions. For instance, a conjugate addition to the enone could be followed by an acid-catalyzed ring-opening of the oxetane, rapidly building molecular complexity from a simple starting material. This makes it a valuable tool for accessing novel and diverse chemical spaces.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Chemical Hazards: While specific toxicity data is not available, related ketones can be flammable and harmful if swallowed or inhaled.[23] As a Michael acceptor, the compound should be considered a potential skin and respiratory irritant and sensitizer. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents.

Conclusion

This compound is more than just a simple chemical; it is a strategically designed building block that offers a confluence of stability and reactivity. Its synthesis is straightforward via established olefination methods, and its chemical behavior is a predictable interplay between the robust, property-enhancing oxetane ring and the versatile, reactive enone system. For researchers in drug discovery and synthetic methodology, this molecule represents a powerful tool for constructing complex, functionalized molecules with embedded drug-like properties, paving the way for the next generation of therapeutic agents and chemical probes.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 11. PubChemLite - 1-(oxetan-3-yl)propan-2-one (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 12. 3-Oxetanone - Wikipedia [en.wikipedia.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 18. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 21. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 22. m.youtube.com [m.youtube.com]

- 23. 1-(Oxetan-3-yl)ethan-1-one | C5H8O2 | CID 82593533 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Navigating the Duality of Reactivity and Stability

An In-Depth Technical Guide to the Stability and Handling of 1-(Oxetan-3-ylidene)propan-2-one

In modern drug discovery and synthetic chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The oxetane ring has emerged as a valuable motif, often used as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups.[1][2] When this strained four-membered ether is coupled with a reactive α,β-unsaturated ketone system, as in this compound, the resulting molecule presents a unique and challenging duality. It is both a promising building block and a compound requiring careful, informed handling.

This guide moves beyond a simple recitation of safety data. It is designed for the practicing researcher, providing a deep dive into the core chemical principles governing the stability of this compound. By understanding the causality behind its potential degradation pathways, scientists can design more robust experiments, ensure the integrity of their results, and handle this reactive species with the confidence that comes from expert knowledge.

Physicochemical & Structural Profile

This compound is a functionally dense molecule. Its structure is defined by the exocyclic double bond connecting the propanone side chain to the strained oxetane ring. This arrangement creates a conjugated system, which dictates much of its chemical behavior.

Key Structural Features & Reactive Sites

The molecule's reactivity is governed by three primary centers: the electrophilic carbonyl carbon, the Michael acceptor β-carbon, and the strained C-O bonds of the oxetane ring, which are susceptible to acid-catalyzed cleavage.

Physicochemical Data

| Property | Value | Source / Method |

| Molecular Formula | C₆H₈O₂ | (Calculated) |

| Molecular Weight | 112.13 g/mol | (Calculated) |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | (Inferred from analogs) |

| Boiling Point | >150 °C (Predicted) | (Inferred from analogs like oxetan-3-one, 140 °C[3]) |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). Limited solubility in water. | (Inferred from structure) |

| CAS Number | Not assigned. | (Searched) |

Core Chemistry and Stability Profile

The stability of this compound is a delicate balance. While the oxetane ring is more robust than an epoxide, its stability is compromised by the presence of the conjugated ketone.[4][5]

Inherent Instability Factors

-

Ring Strain: The oxetane ring possesses approximately 25.5 kcal/mol of ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[1] While generally stable to many reagents, strong acids can protonate the ether oxygen, initiating cleavage.[4]

-

Michael Acceptor Reactivity: The α,β-unsaturated ketone is a potent electrophile. It will readily react with a wide range of soft nucleophiles (e.g., thiols, amines, cyanide) via 1,4-conjugate addition. This is a primary and expected reactivity pathway, not necessarily a decomposition, but it limits its compatibility with many reagents.

-

Potential for Polymerization: The reactive nature of the conjugated system, combined with ring strain, creates the potential for polymerization, which can be initiated by heat, light, or trace impurities (acidic or basic).

Potential Decomposition Pathways

Understanding how the molecule can degrade is critical for its proper handling and for troubleshooting experimental outcomes.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintain the compound's purity and ensure operator safety.

Hazard Assessment

While no specific safety data sheet (SDS) exists for this molecule, data from its precursors like oxetan-3-ol and oxetan-3-one suggest the following potential hazards:

-

Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[6][7][8]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[6][7][8]

-

Harmful if Swallowed: Acute oral toxicity is a possibility.[6][8]

-

Sensitization: α,β-unsaturated ketones are known as potential skin sensitizers.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.

-

Body Protection: A standard laboratory coat must be worn.

Handling Procedures

-

Ventilation: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Inert Atmosphere: For transfers and reactions, using an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidation or moisture-initiated side reactions.

-

Avoid Ignition Sources: The compound is likely combustible. Keep away from heat, sparks, and open flames.[6][7]

Storage Recommendations

-

Temperature: Store in a refrigerator at 2-8°C.[9] For long-term storage, consider storage at -20°C.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Container: Use a tightly sealed, clearly labeled container. Amber glass is preferred to protect from light.

-

Incompatibilities: Store away from strong acids, strong bases, oxidizing agents, and nucleophiles.[6]

Experimental Protocols: Quality Control and Stability Assessment

Verifying the integrity of this compound before use is a critical, self-validating step in any experimental workflow.

Protocol 1: Initial Quality Control Workflow

This workflow outlines the essential analytical checks to confirm the identity and purity of a new or stored batch of the compound.

Step-by-Step QC Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen framework of the molecule.

-

Procedure:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Expected Spectral Data:

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~5.2 - 5.4 | Triplet (t) | Vinylic proton (=CH) |

| ~4.8 - 5.0 | Multiplet (m) | 2 x Oxetane CH₂ adjacent to oxygen | |

| ~2.2 - 2.4 | Singlet (s) | Methyl protons (-CH₃) | |

| ¹³C NMR | ~195 - 200 | - | Carbonyl carbon (C=O) |

| ~160 - 165 | - | Quaternary vinylic carbon (=C) | |

| ~115 - 120 | - | Tertiary vinylic carbon (=CH) | |

| ~70 - 75 | - | 2 x Oxetane carbons (CH₂) | |

| ~25 - 30 | - | Methyl carbon (CH₃) | |

| Note: These are predicted values and may vary slightly. |

B. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Procedure:

-

Acquire a spectrum using a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

-

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1685 cm⁻¹ | C=O stretch | α,β-Unsaturated Ketone |

| ~1620 cm⁻¹ | C=C stretch | Alkene |

| ~1100 cm⁻¹ | C-O-C stretch | Ether (Oxetane) |

| ~2850-3000 cm⁻¹ | C-H stretch | sp³ C-H |

C. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and analyze fragmentation patterns.

-

Procedure:

-

Analyze a dilute solution of the sample via LC-MS or GC-MS using electrospray ionization (ESI) or electron impact (EI).

-

-

Expected Result:

-

Molecular Ion (M⁺): m/z = 112.13

-

Protonated Molecule [M+H]⁺ (ESI): m/z = 113.14

-

Protocol 2: Accelerated Stability Study

-

Objective: To assess the compound's stability under stressed acidic and basic conditions.

-

Procedure:

-

Prepare three 1 mg/mL stock solutions of the compound in acetonitrile.

-

Sample A (Control): Keep the stock solution as is.

-

Sample B (Acidic): To 1 mL of stock, add 10 µL of 1M HCl in water.

-

Sample C (Basic): To 1 mL of stock, add 10 µL of 1M NaOH in water.

-

Vortex all samples and let them stand at room temperature.

-

Analyze all three samples by HPLC or LC-MS at T=0, T=1h, T=4h, and T=24h.

-

Analysis: Compare the peak area of the parent compound in samples B and C to the control (Sample A) over time. The appearance of new peaks indicates degradation. This provides empirical data on the compound's lability.

-

Conclusion: A Profile in Controlled Reactivity

This compound is a molecule of significant synthetic potential, embodying the modern chemical strategy of embedding strained rings to tune molecular properties. However, its utility is directly linked to an appreciation of its inherent reactivity. The strained oxetane core and the electrophilic α,β-unsaturated ketone system are not merely passive structural elements; they are active participants in the molecule's chemical environment.

By employing the rigorous handling, storage, and verification protocols detailed in this guide, researchers can confidently utilize this building block, ensuring the integrity of their starting materials and the reliability of their scientific outcomes. The principles of understanding reactivity, verifying purity, and controlling the experimental environment are the cornerstones of sound science, particularly when working with such a functionally rich and reactive compound.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Oxetanone - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. 1507872-90-3|1-(Oxetan-3-yl)ethan-1-one|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-(Oxetan-3-ylidene)propan-2-one: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Strategic Importance of the Oxetane Ring in Medicinal Chemistry

The four-membered oxetane ring, once considered a synthetic curiosity, is now a cornerstone of modern drug design. Its incorporation into molecular scaffolds can lead to profound improvements in aqueous solubility, metabolic stability, and conformational rigidity when compared to more common functionalities like gem-dimethyl or carbonyl groups.[1][2] The unique stereoelectronic properties of the oxetane ring, including its polarity and ability to act as a hydrogen bond acceptor, make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Notable examples of FDA-approved drugs containing the oxetane motif, such as paclitaxel and its derivatives, underscore the therapeutic relevance of this heterocyclic system.[2]

Synthesis of the Key Precursor: Oxetan-3-one

The synthesis of 1-(Oxetan-3-ylidene)propan-2-one logically commences with the preparation of its ketone precursor, oxetan-3-one (CAS Number: 6704-31-0).[3] Several synthetic routes to oxetan-3-one have been reported, with varying degrees of efficiency and scalability.

Gold-Catalyzed Cyclization of Propargylic Alcohols

A highly efficient, one-step synthesis of oxetan-3-ones has been developed utilizing a gold-catalyzed intermolecular oxidation of readily available propargylic alcohols.[4] This method offers the advantage of proceeding under mild, "open-flask" conditions, avoiding the use of hazardous reagents like diazo ketones.[4] The reaction is believed to proceed through an α-oxo gold carbene intermediate.[4]

Multi-step Synthesis from Dihydroxyacetone Dimer

A widely adopted four-step synthesis developed by Carreira and co-workers begins with dihydroxyacetone dimer.[5] The key steps involve the formation of a dimethylketal, monotosylation, intramolecular cyclization via deprotonation with sodium hydride, and subsequent acidic cleavage of the ketal to yield oxetan-3-one.[5] This robust methodology has made oxetan-3-one a commercially available and widely used building block.[5]

Synthesis from 1,3-Dichloroacetone

An alternative synthetic approach involves the protection of the carbonyl group of 1,3-dichloroacetone with ethylene glycol, followed by a ring-closing reaction and subsequent deprotection to afford oxetan-3-one.[6]

The Wittig Reaction: A Cornerstone for Alkene Synthesis

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[7][8] This Nobel Prize-winning reaction involves the treatment of a carbonyl compound with a phosphonium ylide.[7] The ylide is typically prepared by the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base.[7]

Proposed Synthesis of this compound

The synthesis of this compound from oxetan-3-one can be achieved via a Wittig reaction. The required phosphonium ylide, (2-oxopropylidene)triphenylphosphorane, is readily prepared from chloroacetone and triphenylphosphine.

Step-by-step Experimental Protocol:

-

Preparation of the Phosphonium Salt: To a solution of triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile), add an equimolar amount of chloroacetone. Heat the mixture at reflux for several hours until the formation of a white precipitate, the phosphonium salt, is complete. Filter the salt, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Generation of the Ylide: Suspend the phosphonium salt in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath and add a strong base, such as sodium hydride or n-butyllithium, dropwise. The appearance of a characteristic orange or yellow color indicates the formation of the ylide.

-

Wittig Reaction: To the freshly prepared ylide solution, add a solution of oxetan-3-one in the same solvent dropwise at 0°C. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography.

-

Workup and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Data

| Property | Predicted Value/Characteristic |

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to have moderate solubility in water and good solubility in common organic solvents |

| ¹H NMR | Characteristic signals for the oxetane ring protons, the exocyclic methylene proton, and the methyl protons of the acetone moiety. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, the carbons of the exocyclic double bond, the carbons of the oxetane ring, and the methyl carbon. |

| IR Spectroscopy | Strong absorption bands for the C=O stretch of the ketone and the C=C stretch of the exocyclic double bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates.

-

Michael Acceptor: The α,β-unsaturated ketone functionality serves as a Michael acceptor, allowing for the covalent modification of biological targets. This is a common strategy in the design of enzyme inhibitors.

-

Scaffold for Library Synthesis: The reactive ketone and the oxetane moiety provide two distinct points for chemical diversification, making it an ideal starting material for the construction of compound libraries for high-throughput screening.

-

Bioisosteric Replacement: The oxetane-containing fragment can be used as a bioisosteric replacement for other groups to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.

Diagram of Potential Derivatization Pathways:

Caption: Potential derivatization pathways for this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis from the readily available precursor, oxetan-3-one, via the reliable Wittig reaction is straightforward. The combination of the valuable oxetane motif and a reactive α,β-unsaturated ketone functionality provides a versatile platform for the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource to stimulate further investigation and application of this intriguing molecule in the pursuit of innovative medicines.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Oxetanone - Wikipedia [en.wikipedia.org]

- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 1-(Oxetan-3-ylidene)propan-2-one: A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(Oxetan-3-ylidene)propan-2-one, a molecule of significant interest in contemporary medicinal chemistry. We delve into its synthesis, physicochemical properties, and unique reactivity profile, highlighting the strategic incorporation of the oxetane ring and the enone functional group. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the potential applications of this compound, particularly in the realm of kinase inhibitor design and covalent drug development.

Introduction: The Emergence of Oxetane-Containing Scaffolds in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a privileged motif in modern drug discovery.[1][2] Its growing popularity stems from its ability to act as a versatile bioisostere for commonly employed functional groups, such as gem-dimethyl and carbonyl moieties.[3] The incorporation of an oxetane can profoundly and beneficially influence a molecule's physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and modulated lipophilicity.[4] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This compound strategically combines the advantageous properties of the oxetane ring with the reactive potential of an α,β-unsaturated ketone (enone). This unique amalgamation presents a compelling scaffold for the development of novel therapeutics, particularly those designed to engage with their biological targets through covalent interactions.

Synthesis and Characterization

A reliable synthetic route to this compound is crucial for its exploration and application in drug discovery programs. The most direct and established method involves a Wittig-type reaction, starting from the commercially available oxetan-3-one.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Oxetan-3-one

-

Acetylmethylenetriphenylphosphorane

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Pentane

-

Diethyl ether (Et2O)

Procedure:

-

To a solution of oxetan-3-one (1.0 equivalent) in anhydrous dichloromethane, add acetylmethylenetriphenylphosphorane (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of pentane/diethyl ether to afford this compound as a pure product.

Physicochemical and Predicted Spectral Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted, and its structural features can be confirmed through standard analytical techniques.

| Property | Predicted Value/Information | Source |

| IUPAC Name | This compound | Internal |

| Molecular Formula | C6H8O2 | [5] |

| Molecular Weight | 112.13 g/mol | [5] |

| Monoisotopic Mass | 112.05243 Da | [5] |

| XlogP | -0.1 | [5] |

| Topological Polar Surface Area | 35.5 Ų | [5] |

Predicted Spectral Data:

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are anticipated for the oxetane ring protons (likely in the range of 4.5-5.5 ppm), the vinyl proton, and the methyl protons of the acetyl group.

-

¹³C NMR (CDCl₃, 101 MHz): Signals are expected for the carbonyl carbon (around 197 ppm), the carbons of the double bond, the carbons of the oxetane ring, and the methyl carbon.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the ketone (around 1710-1690 cm⁻¹) and the C=C stretch of the enone system (around 1650-1600 cm⁻¹). The C-O-C stretching of the oxetane ring would likely appear in the fingerprint region.

-

Mass Spectrometry (MS): The predicted mass-to-charge ratios (m/z) for various adducts are available. For instance, the [M+H]⁺ ion is predicted at m/z 113.0603.[5]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the interplay between the strained oxetane ring and the electrophilic enone system.

The Enone Moiety as a Michael Acceptor

The α,β-unsaturated ketone functionality renders the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate addition, commonly known as a Michael addition. This reactivity is of paramount importance in the design of covalent inhibitors, where a nucleophilic residue (typically a cysteine) in the active site of a target protein can form a stable covalent bond with the inhibitor.

// Reactants Enone [label=<

This compound (Michael Acceptor)

]; Nucleophile [label=<

Nucleophile (e.g., Cys-SH) (Michael Donor)

];

// Product Adduct [label=<

Covalent Adduct

];

// Arrows Enone -> Adduct [label=" + Nucleophile"]; Nucleophile -> Adduct [style=invis];

// Graph attributes graph [fontname="Arial", label="Figure 1: Michael Addition Reaction", labelloc=b, labeljust=c, fontsize=12]; } .enddot Caption: Covalent bond formation via Michael addition.

The Influence of the Oxetane Ring

The oxetane ring in this compound is not merely a passive scaffold. Its strained nature and the presence of the oxygen atom can influence the reactivity of the adjacent enone system. The electron-withdrawing character of the ether oxygen can further enhance the electrophilicity of the β-carbon, potentially increasing its reactivity towards nucleophiles. Furthermore, the oxetane ring imparts a degree of conformational rigidity to the molecule, which can be advantageous for binding to the often well-defined active sites of enzymes.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] The development of covalent kinase inhibitors has emerged as a powerful strategy to achieve high potency and selectivity, and to overcome acquired resistance to non-covalent inhibitors.[7] this compound represents an ideal starting point for the design of such inhibitors.

Hypothetical Design of a Covalent Kinase Inhibitor

Consider a hypothetical kinase with a non-catalytic cysteine residue located near the ATP-binding pocket. A drug discovery campaign could utilize this compound as a core scaffold. The general strategy would involve:

-

Scaffold Elaboration: Synthesizing a library of derivatives by modifying the acetyl group of this compound. This could involve replacing the methyl group with various substituted aryl or heteroaryl moieties designed to interact with specific sub-pockets of the kinase active site, thereby providing initial binding affinity and selectivity.

-

Covalent Targeting: The enone "warhead" is positioned to react with the nearby cysteine residue, forming an irreversible covalent bond. This locks the inhibitor in place, leading to prolonged and potent inhibition of the kinase.

-

Leveraging the Oxetane: The oxetane moiety would be expected to improve the overall drug-like properties of the inhibitor, such as aqueous solubility and metabolic stability, compared to a similar inhibitor with a more lipophilic group like a gem-dimethyl.

Conclusion and Future Perspectives

This compound is a molecule that elegantly combines two key features of modern medicinal chemistry: a privileged heterocyclic scaffold and a reactive functional group for covalent targeting. Its straightforward synthesis and the well-understood reactivity of its constituent parts make it an attractive building block for the development of a new generation of therapeutic agents. The strategic incorporation of the oxetane ring offers a clear path to optimizing the drug-like properties of lead compounds. As the demand for highly potent and selective drugs continues to grow, particularly in the field of oncology, the utility of versatile and intelligently designed scaffolds like this compound is set to increase significantly. Future work in this area will likely focus on the synthesis of diverse libraries based on this core structure and their evaluation against a wide range of biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. PubChemLite - 1-(oxetan-3-yl)propan-2-one (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 6. Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Rising Star in Medicinal Chemistry: A Technical Guide to the Applications of 1-(Oxetan-3-ylidene)propan-2-one

The relentless pursuit of novel molecular architectures with enhanced pharmacological profiles has positioned strained ring systems, particularly oxetanes, at the forefront of modern drug discovery. The oxetane motif is no longer a mere curiosity but a powerful tool for medicinal chemists to fine-tune the physicochemical properties of lead compounds.[1][2][3] This guide delves into the potential of a specific, highly functionalized building block, 1-(Oxetan-3-ylidene)propan-2-one , a molecule poised to unlock new avenues in the synthesis of complex organic scaffolds and next-generation therapeutics. Its unique combination of a strained oxetane ring and an α,β-unsaturated ketone system offers a rich and versatile reactivity profile.

The Strategic Advantage of the Oxetane Moiety

Before exploring the specific applications of this compound, it is crucial to understand the foundational role of the oxetane ring in contemporary medicinal chemistry. The four-membered ether is increasingly utilized as a bioisosteric replacement for commonly employed functional groups, such as gem-dimethyl and carbonyl groups.[1][2][4] This substitution can lead to significant improvements in:

-

Aqueous Solubility: The inherent polarity of the ether linkage enhances solubility, a critical factor for drug bioavailability.[4][5]

-

Metabolic Stability: The oxetane ring can block sites susceptible to metabolic oxidation, thereby increasing the half-life of a drug candidate.[4][5]

-

Lipophilicity: The introduction of the polar oxetane can reduce a molecule's overall lipophilicity, which can be advantageous for its pharmacokinetic profile.[4][5]

-

Molecular Conformation: The puckered nature of the oxetane ring can enforce specific conformations, leading to improved binding affinity for biological targets.[1][2]

Synthesis of this compound: A Gateway to Versatility

The accessibility of this key building block is paramount for its widespread adoption. This compound can be readily synthesized from the commercially available oxetan-3-one via a Wittig reaction.[4] This straightforward and high-yielding transformation provides a reliable route to multigram quantities of the target compound.

Experimental Protocol: Synthesis via Wittig Reaction[4]

-

Reagents and Materials:

-

Oxetan-3-one

-

Acetylmethylene triphenylphosphorane

-

Dry Dichloromethane (CH₂Cl₂)

-

Silica Gel

-

-

Procedure:

-

To a solution of oxetan-3-one (1.0 equivalent) in dry CH₂Cl₂, add acetylmethylene triphenylphosphorane (1.3 equivalents) at room temperature.

-

Stir the reaction mixture overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a plug of silica gel, eluting with a pentane/diethyl ether gradient (e.g., 4:1 to 2:1) to afford pure this compound.

-

Caption: Synthetic workflow for this compound.

Core Reactivity and Synthetic Potential

The true synthetic utility of this compound lies in its dual reactivity, stemming from the electrophilic α,β-unsaturated ketone system and the strained oxetane ring. This allows for a diverse range of transformations, enabling the construction of complex molecular scaffolds.

The α,β-Unsaturated Ketone: A Hub for Nucleophilic and Cycloaddition Chemistry

The conjugated system in this compound is a prime target for a variety of synthetic manipulations.

The electron-deficient β-carbon of the enone system is highly susceptible to conjugate addition by a wide array of soft nucleophiles. This opens the door to the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Potential Nucleophiles:

-

Organocuprates: For the introduction of alkyl and aryl substituents.

-

Thiols and Amines: To incorporate sulfur- and nitrogen-containing moieties, which are prevalent in bioactive molecules.

-

Enolates and Enamines: For the construction of more complex carbon skeletons.

-

Caption: Generalized Michael addition reaction on the title compound.

The electron-deficient double bond can also participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder) or as a dipolarophile in [3+2] cycloadditions.[6][7] These reactions are powerful tools for the rapid construction of cyclic and heterocyclic systems.

-

Diels-Alder Reaction: Reaction with a conjugated diene would yield a spirocyclic system containing a six-membered ring fused to the oxetane. This provides a scaffold with a high degree of three-dimensionality.

-

[3+2] Cycloaddition: Reaction with 1,3-dipoles such as azides, nitrile oxides, or diazomethane can lead to the formation of five-membered heterocyclic rings (e.g., triazoles, isoxazoles, pyrazolines) attached at the former double bond.[8]

The Strained Oxetane Ring: A Precursor to Further Complexity

The significant ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions under appropriate conditions, providing a pathway to linear structures with defined stereochemistry or rearrangement to other heterocyclic systems.[5][9]

-

Acid-Catalyzed Opening: In the presence of a Brønsted or Lewis acid, the oxetane oxygen can be protonated or coordinated, activating the ring towards nucleophilic attack. This can lead to the formation of 1,3-diols or their derivatives.

-

Nucleophilic Opening: Strong nucleophiles can directly attack one of the oxetane carbons, leading to ring cleavage.

Recent literature has demonstrated that substituted oxetanes can serve as precursors to other valuable heterocyclic systems, such as furans, pyrroles, and oxazolines.[9] This strategy involves activation of the oxetane, followed by intramolecular cyclization and subsequent rearrangement. For instance, the adducts from Michael additions could potentially be transformed into highly substituted furans or pyrroles.

Caption: Potential transformations of the oxetane ring.

Tabular Summary of Potential Applications

| Reactive Site | Reaction Type | Potential Reagents | Resulting Scaffold | Significance |

| α,β-Unsaturated Ketone | Michael Addition | R₂CuLi, RSH, R₂NH, Enolates | Functionalized 3-substituted oxetanes | Introduction of diverse chemical handles |

| Diels-Alder ([4+2]) | Conjugated Dienes | Spiro[oxetane-3,2'-cyclohexenes] | Rapid increase in molecular complexity and 3D character | |

| 1,3-Dipolar Cycloaddition ([3+2]) | Azides, Nitrile Oxides, Diazoalkanes | Spiro[oxetane-3,4'-heterocycles] | Access to novel heterocyclic systems | |

| Oxetane Ring | Acid-Catalyzed Ring Opening | H⁺, Lewis Acids, Nucleophiles | Substituted 1,3-diols and ethers | Linear scaffolds with defined stereocenters |

| Rearrangement | Lewis Acids, Amines | Furans, Pyrroles, Oxazolines | Transformation into other key aromatic heterocycles |

Conclusion: A Building Block with Immense Promise

This compound is more than just another synthetic intermediate; it is a strategically designed building block that leverages the proven benefits of the oxetane motif while incorporating a versatile α,β-unsaturated ketone for subsequent chemical diversification. Its accessibility and rich reactivity profile make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to rapidly construct complex, three-dimensional molecules with improved physicochemical properties positions this compound as a key player in the ongoing quest for novel and effective therapeutics. The exploration of its full synthetic potential is a fertile ground for future research and innovation in organic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]

- 6. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-3-Dipolar cycloaddition reactions of diazoalkanes. Part III. Substituent effects on the kinetics of reactions between diazomethane and some unsaturated esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Exocyclic α,β-Unsaturated Oxetanes: Synthesis, Reactivity, and Application in Modern Drug Discovery

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in medicinal chemistry.[1][2] Its value lies in its ability to act as a polar and metabolically stable isostere for frequently used groups like gem-dimethyl and carbonyls, often leading to dramatic improvements in physicochemical properties such as aqueous solubility and metabolic stability.[3] This guide delves into a specific, highly reactive, and synthetically versatile subclass: exocyclic α,β-unsaturated oxetanes . These structures uniquely combine the inherent ring strain and favorable drug-like properties of the oxetane core with the reactive potential of a Michael acceptor. We will explore the primary synthetic routes to these compounds, dissect their dual reactivity pathways—conjugate addition and ring-opening—and illuminate their strategic application in the design of advanced molecular scaffolds for drug development.

The Strategic Value of the Oxetane Moiety

Before examining the specialized chemistry of exocyclic α,β-unsaturated derivatives, it is crucial to understand the foundational appeal of the oxetane ring itself. The strained C-O-C bond angle (approx. 90.2°) exposes the oxygen's lone pair electrons, rendering the oxetane a potent hydrogen-bond acceptor and Lewis base.[4] This polarity, combined with the ring's three-dimensional, sp³-rich character, allows medicinal chemists to replace flat, lipophilic, or metabolically labile groups to enhance a drug candidate's profile.[1][5]

Key Physicochemical Impacts of Oxetane Incorporation:

-

Enhanced Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude.[3]

-

Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, particularly by cytochrome P450 enzymes.[2][6]

-

Reduced Lipophilicity: The inherent polarity of the ether linkage helps to lower the overall lipophilicity (LogD) of a molecule.[5]

-

Basicity Attenuation: An electron-withdrawing oxetane ring placed near a basic amine can lower its pKa, a critical parameter for tuning cell permeability and off-target effects.[1][7]

The exocyclic α,β-unsaturated functionality adds a layer of synthetic versatility, providing a reactive handle for diversification and covalent modification while preserving the beneficial core properties of the oxetane.

Synthesis: Forging the Strained Michael Acceptor

The most direct and widely adopted strategy for synthesizing exocyclic α,β-unsaturated oxetanes begins with the commercially available or readily synthesized precursor, oxetan-3-one . This ketone serves as a versatile linchpin for olefination reactions that install the exocyclic double bond.[3][4]

Core Synthetic Strategy: Olefination of Oxetan-3-one

The causality behind this choice is clear: the carbonyl group of oxetan-3-one is an ideal electrophile for classic olefination methodologies. The Horner-Wadsworth-Emmons (HWE) reaction is particularly favored over the standard Wittig reaction when synthesizing α,β-unsaturated esters. The use of phosphonate ylides in the HWE reaction offers superior control, typically yielding the thermodynamically favored (E)-alkene isomer and featuring water-soluble phosphate byproducts that simplify purification.[8]

Caption: Primary synthetic routes to exocyclic α,β-unsaturated oxetanes.

Experimental Protocol: Synthesis of (E)-ethyl 2-(oxetan-3-ylidene)acetate

This protocol details a representative HWE reaction to generate a foundational α,β-unsaturated oxetane ester.

Self-Validating System: The success of this reaction can be validated by monitoring the consumption of oxetan-3-one via Thin Layer Chromatography (TLC) and confirming the product structure through ¹H NMR (alkene proton signals at ~6.0 ppm) and Mass Spectrometry (correct molecular weight).

Methodology:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to 0 °C in an ice bath.

-

Ylide Generation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) to the cooled THF. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonate ester, generating the reactive ylide. The reaction is exothermic and produces H₂ gas, necessitating slow addition and proper ventilation.

-